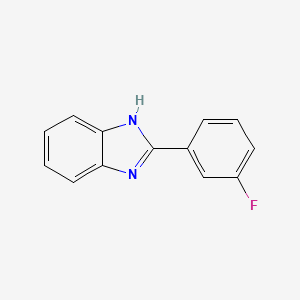

2-(3-Fluorophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDVNZISLWPOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954169 | |

| Record name | 2-(3-Fluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-15-2 | |

| Record name | 2-(3-Fluorophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Fluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Conventional Synthetic Approaches

Traditional methods for synthesizing 2-substituted benzimidazoles have long been the foundation of their production, primarily relying on condensation and multi-component reactions.

Condensation Reactions

The most common and direct route to 2-aryl-1H-benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. jyoungpharm.orgscirp.org In the context of synthesizing 2-(3-Fluorophenyl)-1H-benzimidazole, this would involve the reaction of o-phenylenediamine with 3-fluorobenzoic acid. These reactions often necessitate strong acidic conditions and high temperatures to drive the cyclization and dehydration steps. jyoungpharm.org Polyphosphoric acid (PPA) or hydrochloric acid (HCl) are frequently employed as both solvent and catalyst. sphinxsai.com

Another variation involves the condensation of o-phenylenediamine with an aldehyde, in this case, 3-fluorobenzaldehyde (B1666160). This approach typically requires an oxidative cyclodehydrogenation step to form the aromatic benzimidazole (B57391) ring. scirp.org Various oxidizing agents have been utilized for this purpose.

While robust, these conventional condensation methods can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of corrosive acids, which can be problematic for large-scale and environmentally friendly synthesis. chemmethod.comchemmethod.com

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of benzimidazoles by combining three or more starting materials in a single pot. nih.govresearchgate.net A notable example is the one-pot reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent. researchgate.net For the target compound, this would involve reacting o-phenylenediamine, 3-fluorobenzaldehyde, and a suitable oxidant.

Copper-catalyzed three-component coupling reactions have also been developed, for instance, reacting o-haloanilines, aldehydes, and sodium azide (B81097). organic-chemistry.org This method provides a versatile route to a variety of 2-substituted benzimidazoles. Research by Chen et al. described a three-component reaction involving nitriles, aldehydes, and elemental sulfur to produce 2-(2-aminothiophene)-benzimidazoles, showcasing the adaptability of MCRs in generating complex benzimidazole derivatives. researchgate.net

| Reactants for 2-(3-Fluorophenyl)-1H-benzimidazole | Reaction Type | Typical Conditions |

| o-Phenylenediamine, 3-Fluorobenzoic Acid | Condensation | Strong acid (PPA, HCl), high temperature |

| o-Phenylenediamine, 3-Fluorobenzaldehyde | Condensation | Oxidizing agent required |

| o-Phenylenediamine, 3-Fluorobenzaldehyde, Oxidant | Multi-component | One-pot |

| o-Haloaniline, 3-Fluorobenzaldehyde, Sodium Azide | Multi-component | Copper catalyst |

Advanced Synthetic Techniques

To address the limitations of conventional methods, a range of advanced synthetic techniques have been developed, emphasizing efficiency, sustainability, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. jocpr.com The synthesis of benzimidazoles under microwave conditions has been extensively reported, offering a rapid and efficient alternative to conventional heating. chemmethod.comresearchgate.netpharmainfo.indergipark.org.tr For the synthesis of 2-(3-Fluorophenyl)-1H-benzimidazole, reacting o-phenylenediamine with 3-fluorobenzaldehyde or 3-fluorobenzoic acid under microwave irradiation can drastically reduce reaction times from hours to minutes. chemmethod.comjocpr.com

Studies have shown that microwave-assisted synthesis can be performed under solvent-free conditions or using green solvents, further enhancing the environmental credentials of the process. chemmethod.commdpi.com For instance, the condensation of o-phenylenediamine and aldehydes has been successfully carried out on solid supports like silica (B1680970) gel under microwave irradiation. dergipark.org.tr

Green Chemistry Approaches

In line with the principles of green chemistry, several eco-friendly methods for benzimidazole synthesis have been developed. chemmethod.comchemmethod.commdpi.com These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient processes. mdpi.comnih.gov

The use of water as a solvent is a significant advancement in green synthesis. scirp.orgmdpi.com Researchers have successfully synthesized 2-aryl benzimidazoles by reacting arylidene malononitrile (B47326) and 1,2-phenylenediamine derivatives in water. scirp.org Another green approach involves the use of deep eutectic solvents (DES), which can act as both the reaction medium and a reagent, simplifying work-up procedures. nih.gov Furthermore, solvent-free reactions, often facilitated by grinding or microwave irradiation, represent a highly sustainable option by eliminating solvent waste altogether. chemmethod.comnih.gov

Catalytic Methods

The development of novel catalytic systems has revolutionized benzimidazole synthesis, allowing for milder reaction conditions and improved efficiency.

Boron Trichloride (B1173362) and Boron-based Catalysis: Boron trichloride has been reported as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes under mild conditions. jocpr.com This method offers high yields and short reaction times. jocpr.com Other boron-based catalysts, such as boron sulfonic acid, have also been employed for the synthesis of benzimidazoles in water, highlighting a green catalytic approach. sphinxsai.com Additionally, benzimidazole-based N,O-chelated boron complexes have been synthesized, showcasing the versatility of boron in this area of chemistry. nih.gov

Rhodium(II) Catalysis: Rhodium catalysts have been utilized in the synthesis of 2-alkyl-benzimidazoles from benzene-1,2-diamines and tertiary alkylamines. researchgate.net While this specific example focuses on alkyl substitution, rhodium catalysis offers potential for the development of new routes to aryl-substituted benzimidazoles. Research into rhodium(III)-catalyzed C-H activation and coupling reactions is an active area that could be applied to the synthesis of complex benzimidazole structures. acs.org The synthesis of rhodium complexes with benzimidazolin-2-ylidene ligands for catalytic applications further underscores the synergy between rhodium and benzimidazole chemistry. researchgate.net

| Advanced Synthetic Technique | Key Features | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Condensation of o-phenylenediamine and 3-fluorobenzaldehyde |

| Green Chemistry Approaches | Use of water, deep eutectic solvents, or solvent-free conditions | Reaction of arylidene malononitrile and o-phenylenediamine in water |

| Boron Trichloride Catalysis | Mild conditions, high yields | One-pot synthesis from o-phenylenediamine and 3-fluorobenzaldehyde |

| Rhodium(II) Catalysis | Potential for novel C-H activation strategies | Synthesis of complex benzimidazole derivatives |

Synthesis of Derivatives and Hybrid Compounds

The core structure of 2-(3-fluorophenyl)-1H-benzimidazole serves as a valuable scaffold for the development of new derivatives and hybrid molecules. Synthetic strategies primarily focus on substitutions at the N-1 position of the benzimidazole ring and the creation of conjugated systems to explore and enhance biological activities.

The introduction of substituents, particularly alkyl groups, at the N-1 position of the benzimidazole ring is a common strategy to create derivatives with modified properties. This is typically achieved through N-alkylation reactions.

In a representative synthetic approach, 2-(substituted phenyl)-1H-benzimidazole precursors are reacted with alkylating agents like dimethyl carbonate (DMC) or various alkyl bromides. nih.gov The reaction conditions are adapted based on the specific alkylating agent used. For instance, N-methylation using DMC often requires heating to around 140 °C. nih.gov For other alkylations, such as with ethyl bromide, the reaction may be conducted in an ice bath to prevent the evaporation of the reagent, while reactions with longer-chain alkyl bromides (C3-C7) can proceed at room temperature. nih.gov A base, such as sodium carbonate, is typically employed in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Microwave irradiation has emerged as an efficient method for N-alkylation, often leading to significantly higher yields and shorter reaction times compared to conventional heating methods. nih.gov For example, the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives via reaction with substituted halides showed moderate to good yields (35-86%) with reflux methods, which improved to moderate to excellent yields (46-98%) when using microwave assistance. The yield enhancement with microwave assistance can range from 6% to 17% over conventional methods.

The general scheme for N-alkylation involves the deprotonation of the benzimidazole N-H by a base, followed by nucleophilic attack on the alkyl halide. nih.govnih.gov

Table 1: N-Alkylation of 2-(Substituted Phenyl)-1H-benzimidazole Derivatives

| Alkylating Agent | Base/Solvent | Reaction Conditions | Yield (%) | Reference |

| Dimethyl Carbonate | Na₂CO₃ / DMSO | Reflux, 140 °C | Not specified | nih.gov |

| Ethyl Bromide | Na₂CO₃ / DMSO | Ice bath | Not specified | nih.gov |

| C3-C7 Alkyl Bromide | Na₂CO₃ / DMSO | Room Temperature | Not specified | nih.gov |

| Substituted Halides | Not specified | Conventional Heating (Reflux) | 35 - 86 | |

| Substituted Halides | Not specified | Microwave Irradiation | 46 - 98 |

Hybrid Systems (e.g., Benzimidazole-Triazole, Benzimidazole-Rhodanine Conjugates, Benzimidazole-Phenylhydrazone Derivatives)

Molecular hybridization, which involves covalently linking the 2-(3-fluorophenyl)-1H-benzimidazole scaffold to other pharmacologically active heterocyclic systems, is a key strategy for developing novel compounds.

Benzimidazole-Triazole Hybrids: The synthesis of benzimidazole-triazole hybrids often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. tandfonline.comnih.gov A general route involves preparing a propargylated benzimidazole derivative, which is then reacted with various aromatic azides to form the 1,2,3-triazole ring. tandfonline.com Another approach involves synthesizing 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives. mdpi.com This multi-step synthesis creates a molecule incorporating both the benzimidazole and 1,2,4-triazole (B32235) moieties, linked by a phenyl and thio-ethanone bridge. mdpi.com Novel benzimidazole/1,2,3-triazole hybrids have also been synthesized by reacting appropriate azide derivatives with 2-benzylthio-1-(prop-2-yn-1-yl)benzimidazole. frontiersin.org

Benzimidazole-Rhodanine Conjugates: These conjugates are typically synthesized by first preparing the individual benzimidazole and rhodanine (B49660) moieties, followed by their condensation. nih.govrsc.org The synthesis may start with the preparation of substituted-(1-alkyl-1H-benzo[d]imidazole-2-yl)methanols via N-alkylation of the corresponding benzimidazole-2-yl)methanols. nih.govrsc.org These intermediates are then condensed with rhodanine derivatives to yield the final hybrid compounds. nih.govrsc.org Studies on these conjugates have identified that the benzyl (B1604629) group and the electronic effects of substitutions, along with the rhodanine moiety itself, significantly influence their biological potency. nih.govrsc.orgnih.gov

Benzimidazole-Phenylhydrazone Derivatives: The synthesis of these derivatives generally involves the condensation of a benzimidazole-containing aldehyde or ketone with a substituted phenylhydrazine. nih.govnih.gov For example, benzimidazole aldehydes can be prepared from (benzimidazol-2-yl)methanols through oxidation with manganese dioxide (MnO₂). nih.gov These aldehydes are then condensed with substituted phenylhydrazines, which are themselves synthesized from anilines via diazotization and subsequent reduction, to form the characteristic -C=N-NH- bond of the hydrazone. nih.gov Another route involves synthesizing 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide, which is then reacted with various substituted benzaldehydes to form the final hydrazone derivatives. nih.gov

Table 2: Synthesis of 2-(3-Fluorophenyl)-1H-benzimidazole Hybrid Systems

| Hybrid System | Key Reaction Type | Starting Materials (General) | Resulting Linkage/Structure | Reference |

| Benzimidazole-Triazole | Click Chemistry (Cycloaddition) | Propargylated benzimidazole, Aromatic azides | 1,2,3-triazole ring linked to benzimidazole N-1 | tandfonline.comnih.gov |

| Benzimidazole-Rhodanine | Condensation | (1-Alkyl-1H-benzo[d]imidazol-2-yl)methanols, Rhodanine derivatives | Benzimidazole linked to rhodanine, often via a methylene (B1212753) bridge | nih.govrsc.org |

| Benzimidazole-Phenylhydrazone | Condensation | Benzimidazole aldehydes, Substituted phenylhydrazines | Imine (-C=N-NH-) linkage between scaffolds | nih.gov |

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for the efficient and sustainable synthesis of 2-(3-fluorophenyl)-1H-benzimidazole and its derivatives. Research has focused on catalysts, reaction media, and energy sources to improve yields, reduce reaction times, and simplify workup procedures.

One of the most common methods for synthesizing the core 2-aryl-benzimidazole structure is the condensation of an o-phenylenediamine with an aromatic aldehyde. rsc.orgijfmr.com The choice of catalyst and conditions significantly impacts the reaction's efficiency. While classic methods often require harsh conditions like strong acids and high temperatures, modern approaches utilize various catalysts to proceed under milder conditions. rsc.orgresearchgate.net For instance, phosphoric acid has been used as an eco-friendly homogeneous catalyst for the condensation reaction in methanol (B129727), achieving excellent yields (61-89%) in short reaction times (13-30 minutes) under thermal conditions. rsc.org Engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has also been reported as a highly stable and reusable heterogeneous catalyst for this condensation, offering clean reaction profiles and excellent yields at ambient temperature. rsc.org

Microwave-assisted synthesis has proven to be a powerful tool for yield enhancement and time reduction. organic-chemistry.org Compared to conventional heating, microwave irradiation can increase yields by 10% to 50% and reduce reaction times by as much as 96% to 98%. ijfmr.comorganic-chemistry.org This has been applied to both the initial condensation to form the benzimidazole ring and subsequent N-alkylation steps. organic-chemistry.org

Optimization of a copper-catalyzed three-component coupling reaction to produce 1,2-substituted benzimidazoles, including a fluorobenzyl derivative, involved screening various catalysts, bases, and solvents. nih.gov The study found that CuI with Et₃N in CHCl₃ at 80 °C provided a good yield (73%) for the initial product, demonstrating the importance of fine-tuning reaction parameters. nih.gov

Table 3: Optimization of Synthetic Reactions for Benzimidazole Derivatives

| Reaction Type | Catalyst/Method | Solvent | Temperature | Yield (%) | Key Advantages | Reference |

| Condensation | Phosphoric Acid | Methanol | Thermal | 61 - 89 | Mild conditions, short reaction time, simple workup | rsc.org |

| Condensation | MgO@DFNS | Not specified | Ambient | Excellent | Reusable catalyst, eco-friendly, high yields | rsc.org |

| Condensation | Microwave Irradiation | Not specified | Not specified | ~10-50% increase | Drastically reduced reaction times, higher yields | ijfmr.comorganic-chemistry.org |

| N-Alkylation | Microwave Irradiation | Not specified | Not specified | 46 - 98 | Higher yields and shorter times than conventional heating | |

| 3-Component Coupling | CuI / Et₃N | CHCl₃ | 80 °C | 73 | One-pot synthesis of 1,2-disubstituted benzimidazoles | nih.gov |

Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2-(3-Fluorophenyl)-1H-benzimidazole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(3-Fluorophenyl)-1H-benzimidazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The analysis of chemical shifts (δ), coupling constants (J), and splitting patterns allows for the precise assignment of each proton and carbon atom in the molecule. nih.gov In solution, rapid proton exchange between the nitrogen atoms of the imidazole (B134444) ring can sometimes lead to averaged signals for the symmetric positions of the benzimidazole (B57391) core, while in the solid state or certain solvents, tautomerism can be blocked, leading to distinct signals. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. One study reported the ¹H NMR spectrum of 2-(3-fluorophenyl)-1H-benzo[d]imidazole recorded in DMSO-d₆ at 400 MHz. rsc.org The characteristic signals, including the downfield singlet for the N-H proton and the multiplets for the aromatic protons, are key identifiers. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for 2-(3-Fluorophenyl)-1H-benzimidazole shows distinct signals for the carbons in both the benzimidazole and the 3-fluorophenyl rings. rsc.org The carbon attached to the fluorine atom exhibits splitting, which is characteristic of carbon-fluorine coupling. rsc.org

| Parameter | Value |

|---|---|

| Spectrometer Frequency | 100 MHz |

| Solvent | DMSO-d₆ |

| Chemical Shifts (δ) in ppm | 164.14, 161.72, 150.45, 150.42, 133.02, 132.94, 131.65, 131.57, 123.00, 122.98, 117.16, 116.95, 113.60, 113.37 |

¹⁹F NMR: While detailed data is not widely published in the surveyed literature, ¹⁹F NMR spectroscopy serves as an essential technique to confirm the presence and environment of the fluorine atom within the molecule. rsc.org

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula, C₁₃H₉FN₂. The monoisotopic mass of this compound is 212.07498 Da. Predicted mass-to-charge ratios (m/z) for various adducts that could be observed in techniques like electrospray ionization (ESI) have been calculated.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 213.08226 |

| [M+Na]⁺ | 235.06420 |

| [M-H]⁻ | 211.06770 |

| [M+K]⁺ | 251.03814 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(3-Fluorophenyl)-1H-benzimidazole is expected to show characteristic absorption bands corresponding to the N-H, aromatic C-H, C=N, C=C, and C-F bonds. In related benzimidazole derivatives, the N-H stretching vibration of the imidazole ring typically appears as a broad band. nih.gov For instance, the spectrum for the analogous compound 2-(3-Chlorophenyl)-1H-benzimidazole shows a characteristic C=N stretch at 1623 cm⁻¹ and an N-H stretch at 3439 cm⁻¹. The in-plane and out-of-plane N-H stretching vibrations of the benzimidazole linker are generally observed between 2540 and 3060 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | ~3400 (can be broad) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=N (Imidazole) | Stretching | ~1620 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-F (Aryl-Fluoride) | Stretching | ~1250-1000 |

Chromatographic Methods for Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques used for this purpose.

HPLC is a highly sensitive and quantitative technique used to determine the purity of a sample and to quantify its components. For benzimidazole derivatives, reversed-phase HPLC is a common method. hplc.eu A suitable method for analyzing 2-(3-Fluorophenyl)-1H-benzimidazole would involve an octadecylsilyl (ODS, C18) or octylsilyl (C8) column with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. hplc.eu Detection can be achieved using a UV detector, often set at a wavelength where the benzimidazole chromophore has maximum absorbance, such as 285 nm, or with a fluorescence detector for enhanced sensitivity. hplc.eu

| Parameter | Description |

|---|---|

| Column | Ultrasphere ODS (C18), 5 µm, 4.6 mm x 250 mm |

| Mobile Phase | Ion-pairing solution / Methanol (e.g., 55/45 v/v) |

| Detector | UV (e.g., 285 nm) or Fluorescence |

| Flow Rate | 0.5 - 1.0 mL/min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction, identify compounds, and check the purity of a product. ijcrt.org For 2-(3-Fluorophenyl)-1H-benzimidazole, the stationary phase is typically silica (B1680970) gel coated on a plate (e.g., Merck silica gel 60 F₂₅₄). rsc.org The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase (eluent). The choice of eluent depends on the polarity of the compounds to be separated; a mixture of a non-polar solvent like petroleum ether or benzene (B151609) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) is common. ijcrt.org For the parent compound benzimidazole, a mobile phase of Benzene:Acetone (7:3) has been successfully used. ijcrt.org After development, the spots are visualized under UV light (254 nm).

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates rsc.org |

| Mobile Phase (Eluent) | Benzene:Acetone (7:3) or Petroleum ether:Ethyl acetate mixtures ijcrt.org |

| Visualization | UV light (254 nm) |

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 1h Benzimidazole and Its Analogues

Positional Effects of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom onto the 2-phenyl ring of the benzimidazole (B57391) core is a common strategy to enhance biological properties. nih.gov The position of this substitution—ortho, meta, or para—can significantly impact the compound's efficacy and pharmacokinetic profile.

Ortho-, Meta-, and Para-Substitution Effects on Efficacy

The location of the fluorine atom on the phenyl ring is a critical determinant of biological activity. Studies on various benzimidazole derivatives have shown that the position of the fluorine substituent can lead to differential interactions with biological targets.

For instance, in a series of fluorinated benzimidazole derivatives tested for antimicrobial activity, compounds with a meta-fluoro substitution on the phenyl ring (analogous to 2-(3-Fluorophenyl)-1H-benzimidazole) demonstrated notable potency against Bacillus subtilis. acgpubs.org Specifically, 2-(m-fluorophenyl)-benzimidazole derivatives 14 and 18 showed significant activity against this Gram-positive bacterium. acgpubs.org Conversely, shifting the fluorine to the ortho or para position resulted in diminished antibacterial activity. acgpubs.org

In the context of antiparasitic agents, a newly synthesized pyrimido[1,2-a]benzimidazole (B3050247) derivative featuring a 3-fluorophenyl substituent (compound 2a) exhibited excellent activity against Leishmania major parasites, with EC50 values in the nanomolar range for both promastigotes and amastigotes. mdpi.com This highlights the favorable influence of the meta-fluorine substitution in this particular scaffold.

The table below summarizes the effect of fluorine position on the antimicrobial activity of some benzimidazole derivatives.

| Compound | Fluorine Position | Target Organism | Activity (MIC in µg/mL) |

| 14 | meta | B. subtilis | 7.81 |

| 18 | meta | B. subtilis | 7.81 |

| 17 | ortho | B. subtilis | Lower than meta-substituted |

| 19 | para | B. subtilis | Lower than meta-substituted |

| 18 | Gram-negative bacteria | Various | 31.25 |

Data sourced from a study on fluorinated benzimidazole derivatives. acgpubs.org

Influence on Metabolic Stability and Lipophilicity

Fluorine substitution is a well-established tactic to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. nih.govnih.gov The replacement of a hydrogen atom with a fluorine atom can significantly increase the half-life of a compound in liver microsomes. nih.gov For example, the introduction of fluorine into a piperidine-based 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) inhibitor led to a five-fold increase in its mouse liver microsome half-life. nih.gov Similarly, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have shown that single-site fluorination can lead to enhanced metabolic stability. nih.govacs.org

Impact of Substitutions on the Benzimidazole Nucleus

Modifications to the benzimidazole ring system itself, at the N-1, C-2, C-5, and C-6 positions, play a crucial role in defining the pharmacological profile of this class of compounds. acs.orgnih.govnih.gov

N-1 Position Modifications

The N-1 position of the benzimidazole ring is a key site for structural modification that can significantly influence biological activity. acs.orgnih.gov The introduction of various substituents at this position has been shown to modulate the chemotherapeutic efficacy of benzimidazole derivatives. acs.org For example, N-alkylation with different chain lengths can lead to a linear increase in anticancer effects up to a certain point. acs.org In one study, N-alkylated 2-phenyl-1H-benzimidazole derivatives with alkyl chains from one to seven carbons were synthesized, with the heptyl group (on compound 2g, a p-methoxy substituted analog) showing the most potent antiproliferative activity. acs.org

The nature of the substituent at N-1 is also critical. The presence of a benzyl (B1604629) group, for instance, is a feature of the drugs clemizole (B1669166) and candesartan. nih.gov Research has shown that N-1 substituted benzimidazoles can exhibit a range of activities, including antimicrobial and antidepressant effects. researchgate.net

The table below illustrates the impact of N-1 alkyl chain length on the anticancer activity of 2-phenyl-1H-benzimidazole derivatives against the MDA-MB-231 human breast cancer cell line.

| Compound | N-1 Alkyl Chain | IC50 (µM) |

| 1a | Methyl | >100 |

| 1b | Ethyl | Not specified |

| 1c | Propyl | Not specified |

| 1d | Butyl | Not specified |

| 1e | Pentyl | 21.93 |

| 1g | Heptyl | 33.10 |

Data from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. acs.org

C-2 Phenyl Ring Substitutions

The substituent on the phenyl ring at the C-2 position of the benzimidazole nucleus is a major determinant of biological activity. acs.orgresearchgate.net The electronic nature and position of these substituents can profoundly affect the compound's interaction with its biological target.

For instance, the presence of electron-withdrawing groups on the 2-phenyl ring has been shown to enhance the antibacterial and antifungal potential of benzimidazole derivatives. researchgate.net In a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, those with a p-methoxy group on the phenyl ring (compounds 2a-g) were evaluated for their antiproliferative activity. acs.org

C-5 and C-6 Positions Substitutions (e.g., Halogens, Methyl, Nitro Groups)

Substitutions at the C-5 and C-6 positions of the benzimidazole ring have been extensively explored to optimize the pharmacological properties of these compounds. nih.govnih.govnih.gov The introduction of halogens, methyl groups, and nitro groups at these positions can significantly impact activity.

Studies have shown that the nature and position of substituents at the 5- and 6-positions play an important role in the antiviral properties of benzimidazole derivatives. nih.gov For example, a compound with dibromo substitution at the 5- and 6-positions (compound 3a) showed potent anti-HIV activity. nih.gov Another derivative with a nitro group at the 5-position (compound 2b) exhibited excellent inhibitory properties against the yellow fever virus. nih.gov

In the context of topoisomerase I inhibitors, the presence of a 5-formyl, 5-(aminocarbonyl), or 5-nitro group on the benzimidazole ring correlated with inhibitory potential. nih.gov Notably, 5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole was found to be the most active compound in this series and was significantly more potent than its 4-nitro positional isomer. nih.gov Furthermore, the introduction of a methyl group at the 5-position of the benzimidazole ring has been suggested to be favorable for antifungal activity against C. parapsilosis. acgpubs.org

The table below highlights the effect of C-5 and C-6 substitutions on the antiviral activity of some benzimidazole derivatives.

| Compound | C-5/C-6 Substituent | Virus | Activity |

| 3a | 5,6-dibromo | HIV | IC50 = 0.386 x 10⁻⁵ µM |

| 2b | 5-nitro | Yellow Fever Virus | EC50 = 0.7824 x 10⁻² µM |

Data sourced from a study on alkylated benzimidazoles. nih.gov

Influence of Fused Ring Systems and Hybrid Structures

The fusion of additional rings to the benzimidazole core and the conjugation with other heterocyclic systems have been explored as strategies to modulate the pharmacological profile of 2-phenylbenzimidazole (B57529) analogues. These modifications can significantly impact the molecule's size, shape, lipophilicity, and electronic properties, thereby influencing its interaction with biological targets.

Pyrimido[1,2-a]benzimidazoles

The fusion of a pyrimidine (B1678525) ring to the benzimidazole nucleus results in the pyrimido[1,2-a]benzimidazole scaffold, a class of compounds that has garnered significant interest for its diverse biological activities, including anticancer and antiparasitic effects. nih.govurfu.runih.gov The synthesis of these compounds is often achieved through multicomponent reactions, allowing for the introduction of a variety of substituents. mdpi.com

SAR studies on this scaffold have highlighted the importance of the substituents at various positions. For instance, in a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles evaluated for anti-leukemia activity, the nature of the aryl groups was found to be crucial. nih.gov Compounds with a phenyl or substituted phenyl group at the 2-position and another aryl group at the 4-position were synthesized and tested. The study revealed that specific substitution patterns on these aryl rings led to potent activity against several human acute leukemia cell lines. nih.gov For example, compound 5h from the study, with a specific substitution, demonstrated effective anti-tumor activity with GI₅₀ values ranging from 0.35 to 9.43 μM across a panel of cancer cell lines. nih.gov

Another study focused on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles for antiparasitic activity. mdpi.com A compound with a 3-fluorophenyl substituent was identified as a potent agent against Leishmania major, exhibiting EC₅₀ values in the nanomolar range against both promastigotes and amastigotes. mdpi.com Oxidation of the dihydropyrimido[1,2-a]benzimidazole core to the aromatic pyrimido[1,2-a]benzimidazole system was also found to influence activity and selectivity against different parasites. mdpi.com

The following table summarizes the activity of representative pyrimido[1,2-a]benzimidazole derivatives.

| Compound | Substituents | Biological Activity | Reference |

| 5h (analogue) | Diaryl substitutions | Potent anti-leukemia activity (GI₅₀: 0.35-9.43 μM) | nih.gov |

| 2a (analogue) | 3-Fluorophenyl group | Potent anti-leishmanial activity (EC₅₀: nM range) | mdpi.com |

| 3b (analogue) | Oxidized form of 2b | Active against Toxoplasma gondii | mdpi.com |

Diazepino[1,2-a]benzimidazoles

Expanding the fused ring from a six-membered pyrimidine to a seven-membered diazepine (B8756704) ring leads to the 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole scaffold. This class of compounds has been investigated primarily for its potential anxiolytic and analgesic properties. nih.govmdpi.comnih.govresearchgate.net

SAR studies on these derivatives have shown that substitutions at the 11-position of the diazepino[1,2-a]benzimidazole ring system significantly modulate the biological effects. nih.gov For instance, among a series of 11-substituted derivatives, a ketone derivative (2d ) and an amide derivative (2b ) displayed the highest analgesic activity. nih.gov Conversely, a chlorobenzyl derivative (2a ) and a fluorophenylacetamide derivative (2c ) were the most active in terms of anxiolytic effects, suggesting that different substituents can fine-tune the activity towards specific central nervous system targets. nih.gov The presence of electronegative chlorine and fluorine atoms in the substituent at position 11 appeared to be more favorable for anti-anxiety activity than for analgesic activity. nih.gov

The data from these studies indicate that the nature of the substituent at the 11-position is a key determinant of the pharmacological profile of diazepino[1,2-a]benzimidazoles.

| Compound | R (Substituent at position 11) | Key Activity | Reference |

| 2a | p-Chlorobenzyl | Anxiolytic | nih.gov |

| 2b | Amide | Analgesic | nih.gov |

| 2c | Fluorophenylacetamide | Anxiolytic | nih.gov |

| 2d | Ketone | Analgesic | nih.gov |

Benzimidazole-Heterocycle Conjugates (e.g., Thiadiazole, Pyrrole (B145914), Oxadiazole)

Conjugating the benzimidazole core with other five-membered heterocyclic rings like thiadiazole, pyrrole, or oxadiazole is a common strategy to create hybrid molecules with enhanced or novel biological activities. nih.govmdpi.comrsc.org

Benzimidazole-Thiadiazole Conjugates: These hybrids have shown synergistic biological effects, often exceeding the potency of the individual heterocyclic components. nih.gov SAR studies reveal that substitutions at the 2-position of the benzimidazole and the 5-position of the 1,3,4-thiadiazole (B1197879) ring are critical for activity, particularly for kinase inhibition. The presence of electron-withdrawing groups, such as nitro and chloro substituents on the phenyl ring attached to the thiadiazole, has been found to enhance inhibitory activity against enzymes like Casein Kinase-2 (CK2). nih.gov For example, a meta-nitro along with an ortho-chloro derivative (4c ) and a para-nitro derivative (4e ) exhibited good CK2 inhibitory activity with IC₅₀ values of 15 µM and 25 µM, respectively. nih.gov

Benzimidazole-Pyrrole Conjugates: The linkage of a pyrrole ring to the benzimidazole scaffold has been explored for developing agents with antioxidant properties. nih.gov In one study, new 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated. nih.gov The study aimed to build upon previous work on benzimidazole-indole conjugates, suggesting that the pyrrole moiety could also confer potent antioxidant capacities. nih.gov Another SAR study on benzimidazole derivatives bearing a 5-membered heterocycle (including pyrrole) at position 2 identified a pyrrole-containing compound as a promising multifunctional agent for skin protection, exhibiting photoprotective, antioxidant, and antiproliferative activities. mdpi.com

Benzimidazole-Oxadiazole Conjugates: These hybrids have been investigated as potential anticancer agents, notably as VEGFR-2 inhibitors. nih.govacs.org SAR analysis of a series of benzimidazole-oxadiazole derivatives showed that substitutions on the phenyl ring attached to the benzimidazole core significantly influence cytotoxicity. nih.gov For instance, the replacement of a hydroxyl group with a methoxy (B1213986) group increased activity. A compound featuring a methoxy group and a 2,4-dichloro substitution on another phenyl ring (4r ) showed strong activity against multiple cancer cell lines (IC₅₀: 0.3–5.5 μM). nih.gov Similarly, a derivative with a methoxy group and a 3,4-dihydroxy substitution (4s ) was also highly potent (IC₅₀: 1.2–6.6 μM). nih.gov

Computational and In Silico Approaches to SAR

Computational tools are invaluable in modern drug discovery for predicting how a molecule might behave and for understanding the structural basis of its activity. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key in silico approaches that have been applied to analogues of 2-(3-Fluorophenyl)-1H-benzimidazole.

Molecular Docking Investigations

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This information helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's biological activity.

Docking studies on benzimidazole-thiadiazole hybrids targeting Casein Kinase-2 (CK2) have elucidated the binding interactions of potent inhibitors within the ATP-binding site of the enzyme. nih.gov These studies showed that nitro groups on the inhibitor could form advantageous hydrogen bonds and other interactions within the polar regions of the binding pocket, thus enhancing binding affinity. nih.gov

In the context of benzimidazole-oxadiazole conjugates designed as VEGFR-2 inhibitors, molecular docking was used to confirm that the designed compounds could adopt a binding pose similar to the known inhibitor sorafenib. nih.govacs.org The simulations revealed that the benzimidazole nitrogen and the oxadiazole oxygen of the new compounds could form crucial hydrogen bonds with key amino acid residues in the VEGFR-2 active site, such as Cys919 and Asp1046, which is critical for potent inhibition. nih.govacs.org

Similarly, docking studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives into the active site of dihydrofolate reductase (DHFR) helped to explain their antibacterial activity. nih.gov The most potent compound was found to interact with crucial amino acids in the enzyme's binding site, providing a structural rationale for its observed efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

A 3D-QSAR study was conducted on a series of 1,2-diaryl-1H-benzimidazole derivatives as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov The study generated predictive CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. These models provided contour maps that visually represent the regions where steric, electrostatic, and hydrophobic properties of the molecule should be modified to enhance inhibitory activity. The models successfully described the non-linear relationship between the functional groups of the inhibitors and their binding affinity. nih.gov

Another QSAR study focused on thiazolidine-based neuraminidase inhibitors and developed both 2D and 3D models. nih.gov The 2D-QSAR model highlighted the importance of descriptors like hydrogen count and hydrophilicity. The 3D-QSAR study revealed that steric and hydrophobic fields were significant contributors to the inhibitory activity, providing a platform for designing improved anti-influenza agents. nih.gov While not directly on benzimidazoles, this study exemplifies the QSAR approach. A QSAR model for arylamines with PLpro inhibitory activity also found that the presence of an aromatic ring and a basic nitrogen atom—features present in the benzimidazole scaffold—is crucial for good antiviral activity. mdpi.com

These computational approaches provide powerful predictive tools that guide the rational design of new, more potent analogues of 2-(3-Fluorophenyl)-1H-benzimidazole by identifying the key structural features required for desired biological activities.

Pharmacophore Modeling

Pharmacophore modeling serves as a virtual key to unlock the secrets of a molecule's biological function. By creating a 3D map of the essential interaction points, researchers can rationally design new compounds with improved efficacy and selectivity. For the 2-phenyl-1H-benzimidazole scaffold, to which 2-(3-Fluorophenyl)-1H-benzimidazole belongs, several pharmacophore models have been developed to understand their activity against various biological targets, including enzymes and receptors implicated in a range of diseases.

One notable study focused on a series of benzimidazole-based agonists for the Farnesoid X Receptor (FXR), a key regulator in metabolic pathways. researchgate.net Through the analysis of 48 benzimidazole derivatives, a five-point pharmacophore hypothesis, designated as HHHRR , was identified as the most predictive model. researchgate.net This model consists of three hydrophobic features (H) and two aromatic ring features (R), highlighting the critical role of these characteristics in the binding affinity of the compounds to the FXR. The spatial arrangement of these features is paramount for effective interaction with the receptor's binding site.

Table 1: Pharmacophore Features of the HHHRR Model for Benzimidazole-Based FXR Agonists

| Feature | Type | Description |

| H1 | Hydrophobic | A region that favorably interacts with nonpolar amino acid residues in the receptor. |

| H2 | Hydrophobic | A second distinct hydrophobic region contributing to binding affinity. |

| H3 | Hydrophobic | A third hydrophobic area, underscoring the importance of lipophilicity for activity. |

| R1 | Aromatic Ring | A planar aromatic system, likely involved in π-π stacking or other aromatic interactions. |

| R2 | Aromatic Ring | A second aromatic ring, suggesting a requirement for multiple aromatic moieties for optimal binding. |

The development of this HHHRR model provided a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. researchgate.net This QSAR model not only validated the pharmacophore hypothesis but also offered a quantitative correlation between the structural features of the benzimidazole analogues and their biological activity. Such models are invaluable tools for predicting the potency of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

In a different therapeutic area, a study on bis- and ter-benzimidazoles as DNA–topoisomerase I poisons, which are potent anticancer agents, led to the development of another distinct pharmacophore model. consensus.app This model, derived from a set of 30 cytotoxic compounds, features a five-point common pharmacophore hypothesis (CPH) characterized by two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic features (R). consensus.app This AADRR model underscores a different set of interaction requirements compared to the FXR agonists, reflecting the distinct nature of the biological target.

Table 2: Pharmacophore Features of the AADRR Model for Benzimidazole-Based Topoisomerase I Inhibitors

| Feature | Type | Description |

| A1 | Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond from the biological target. |

| A2 | Hydrogen Bond Acceptor | A second hydrogen bond acceptor site, indicating the importance of multiple acceptor interactions. |

| D1 | Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond to the biological target. |

| R1 | Aromatic Ring | An aromatic system contributing to binding, potentially through intercalation or other interactions. |

| R2 | Aromatic Ring | A second aromatic ring feature, reinforcing the role of aromaticity in this class of inhibitors. |

Further research focusing specifically on the pharmacophore modeling of 2-(3-Fluorophenyl)-1H-benzimidazole and its close analogues is warranted to delineate the precise structural requirements for its specific biological activities. Such studies would enable the design of more potent and selective derivatives with enhanced therapeutic potential.

Pharmacological Activities and Mechanisms of Action

Antimicrobial Activity

2-(3-Fluorophenyl)-1H-benzimidazole has demonstrated a notable spectrum of activity against various microbial pathogens, including both bacteria and fungi. The introduction of a fluorine atom to the phenyl ring of the benzimidazole (B57391) structure is often associated with enhanced antimicrobial potency. researchgate.netacgpubs.org

Antibacterial Spectrum

This compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 2-(3-fluorophenyl)-1H-benzimidazole exhibit antibacterial properties. For instance, certain derivatives have displayed significant inhibitory action against strains like Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus, or MRSA), Escherichia coli, and Streptococcus faecalis. nih.gov

Specifically, some fluorinated benzimidazole derivatives have shown good activity against Gram-negative bacteria and Bacillus subtilis. acgpubs.org The presence of a fluorine atom at the meta-position of the phenyl ring, as in 2-(3-Fluorophenyl)-1H-benzimidazole, has been highlighted for its contribution to antibacterial efficacy. acgpubs.org

Table 1: Antibacterial Activity of 2-(3-Fluorophenyl)-1H-benzimidazole Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to Good | nih.govnih.gov |

| MRSA | Significant Inhibition | nih.govnih.gov |

| Escherichia coli | Moderate to Good | nih.govnih.gov |

| Streptococcus faecalis | Significant Inhibition | nih.gov |

| Bacillus subtilis | Good | acgpubs.org |

Antifungal Spectrum

The antifungal properties of 2-(3-Fluorophenyl)-1H-benzimidazole and its derivatives are also well-documented. They have been tested against a range of fungal species, demonstrating notable inhibitory effects.

Studies have shown that these compounds are active against various Candida species, which are common causes of fungal infections in humans. nih.govacs.org Activity has also been observed against Aspergillus species, including Aspergillus niger and Aspergillus fumigatus. nih.govwisdomlib.org Furthermore, some derivatives have shown efficacy against Saccharomyces cerevisiae and various dermatophytes. acgpubs.org The antifungal activity is often enhanced by the lipophilicity of the molecule, which can be influenced by substitutions on the benzimidazole core. researchgate.net

Table 2: Antifungal Spectrum of 2-(3-Fluorophenyl)-1H-benzimidazole Derivatives

| Fungal Species | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate to Good | nih.govnih.govacs.orgmdpi.com |

| Candida krusei | Moderate | nih.govacs.orgmdpi.com |

| Candida glabrata | Significant | acs.org |

| Candida parapsilosis | Moderate | nih.govacs.orgmdpi.com |

| Aspergillus niger | Moderate | nih.govwisdomlib.org |

| Aspergillus fumigatus | Moderate | nih.govwisdomlib.org |

| Saccharomyces cerevisiae | Good | acgpubs.org |

Proposed Mechanisms

The antimicrobial action of benzimidazole derivatives, including 2-(3-Fluorophenyl)-1H-benzimidazole, is believed to occur through various mechanisms. One proposed mechanism is the disruption of the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. nih.gov

Another significant mechanism is the inhibition of key microbial enzymes. Dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids in microorganisms, has been identified as a potential target. nih.gov By inhibiting DHFR, these compounds can effectively halt microbial growth and proliferation. Some studies also suggest that these compounds may interfere with ergosterol (B1671047) biosynthesis in fungi, a critical component of the fungal cell membrane. mdpi.com

Anticancer and Antiproliferative Effects

In addition to its antimicrobial properties, 2-(3-Fluorophenyl)-1H-benzimidazole and related compounds have emerged as promising candidates in the field of oncology due to their ability to inhibit the growth of various cancer cell lines.

Efficacy Against Various Cancer Cell Lines

Research has demonstrated the cytotoxic effects of 2-(3-fluorophenyl)-1H-benzimidazole derivatives against a range of human cancer cell lines. These include liver cancer (HepG2), breast cancer (MDA-MB-231 and MCF-7), rhabdomyosarcoma (RMS), colon carcinoma (C26), lung cancer (A549), and cervical cancer (HeLa). acgpubs.org The antiproliferative activity of these compounds highlights their potential for development as anticancer agents. For instance, some derivatives have shown significant growth inhibitory activities against the triple-negative breast cancer cell line MDA-MB-231. preprints.org

Table 3: Anticancer Activity of 2-(3-Fluorophenyl)-1H-benzimidazole Derivatives

| Cancer Cell Line | Cancer Type | Activity | Reference |

|---|---|---|---|

| HepG2 | Liver Cancer | Significant | acgpubs.org |

| MDA-MB-231 | Breast Cancer | Significant | nih.govpreprints.orgresearchgate.net |

| MCF-7 | Breast Cancer | Significant | preprints.orgresearchgate.net |

| RMS | Rhabdomyosarcoma | Not specified | Not specified |

| C26 | Colon Carcinoma | Not specified | Not specified |

| A549 | Lung Cancer | Significant | acgpubs.orgnih.gov |

| HeLa | Cervical Cancer | Significant | acgpubs.org |

Molecular Mechanisms of Action

The anticancer effects of 2-(3-Fluorophenyl)-1H-benzimidazole derivatives are attributed to several molecular mechanisms. One of the key mechanisms is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription. researchgate.net By inhibiting these enzymes, the compounds can induce DNA damage and trigger cell death in cancer cells.

Another important mechanism is the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R), which plays a crucial role in cancer cell proliferation, survival, and metastasis. Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the production of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, and by modulating the expression of proteins involved in the cell cycle and apoptosis, such as caspases and Bcl-2 family proteins. mdpi.com Regulation of the cell cycle, leading to arrest at different phases, is another way these compounds exert their antiproliferative effects. nih.gov

Antiviral Potency

In addition to their antiparasitic properties, benzimidazole derivatives have emerged as a promising class of antiviral agents.

The Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication, is a key target for antiviral drug development. nih.govnih.gov Benzimidazole-based compounds have been identified as potent non-nucleoside inhibitors (NNIs) of this enzyme. nih.govnih.gov These inhibitors are believed to act allosterically, meaning they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function. nih.govnih.gov This mechanism involves blocking the polymerase activity before the formation of a productive polymerase-RNA complex. nih.gov The development of such inhibitors is a significant step towards new therapeutic options for HCV infection, which affects millions worldwide. natap.org

Against Human Immunodeficiency Virus (HIV)

The benzimidazole scaffold is a core structure in many compounds investigated for antiretroviral activity. Derivatives of this chemical family have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Research into 1,2-substituted benzimidazoles, which are structurally related to 2-(3-Fluorophenyl)-1H-benzimidazole, has shown that they can exhibit anti-HIV properties. These compounds are designed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing the replication of the virus. However, specific studies detailing the anti-HIV efficacy or the precise mechanism of action for 2-(3-Fluorophenyl)-1H-benzimidazole itself are not extensively documented in the available literature.

Against Hepatitis B Virus (HBV)

Certain novel benzimidazole derivatives have demonstrated potent activity against the Hepatitis B virus (HBV) in vitro. The general mechanism for related antiviral agents often involves the inhibition of viral DNA synthesis. For instance, studies on other fluorinated nucleoside analogues have shown they can act as specific inhibitors of HBV DNA polymerase following intracellular phosphorylation to their triphosphate form. While the benzimidazole class shows promise for developing anti-HBV agents, specific research findings on the inhibitory activity of 2-(3-Fluorophenyl)-1H-benzimidazole against HBV replication are not detailed in the currently accessible scientific literature.

Against Herpes Simplex Virus (HSV)

Anti-inflammatory Properties

The benzimidazole structure is a recognized pharmacophore in the development of anti-inflammatory agents. Derivatives have been shown to target key mediators and receptors involved in the inflammatory cascade.

Modulation of Inflammatory Mediators (e.g., COX-2, 5-Lipoxygenase)

Benzimidazole-based compounds are known for their potential to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are significant inflammatory mediators. The development of dual inhibitors of COX-2 and 5-LOX is a key strategy in creating anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. While fluorinated benzimidazole derivatives have been synthesized and investigated as inhibitors of 5-lipoxygenase, specific IC50 values and detailed research findings on the modulatory effect of 2-(3-Fluorophenyl)-1H-benzimidazole on COX-2 and 5-LOX are not specified in the available literature.

Receptor Antagonism (e.g., Bradykinin (B550075) Receptors, Cannabinoid Receptors, TRPV1)

In addition to enzymatic inhibition, benzimidazole derivatives can exert anti-inflammatory effects through receptor antagonism. The transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors (CB1 and CB2), and bradykinin receptors (B1 and B2) are all implicated in pain and inflammation pathways and have been targets for benzimidazole-based compounds. For instance, bradykinin can sensitize cough reflexes via B2 receptor-dependent activation of TRPV1 and TRPA1 channels. Antagonism of these receptors can block downstream signaling that leads to inflammation and pain. While this is a known activity for the broader class of compounds, specific data on the binding affinities or antagonistic potency of 2-(3-Fluorophenyl)-1H-benzimidazole at bradykinin, cannabinoid, or TRPV1 receptors is not currently documented.

Neurological and Central Nervous System Activities

Benzimidazole derivatives are recognized for a wide range of activities affecting the central nervous system (CNS), including anticonvulsant, analgesic, and CNS depressant effects. A closely related positional isomer, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, has been identified as a positive allosteric modulator (PAM) of the α1β2γ2 GABA-A receptor. This modulation suggests a potential for impacting neurological functions, as GABA-A receptors are the primary inhibitory neurotransmitter receptors in the CNS. The study on the 4-fluoro isomer indicated that this scaffold is suitable for developing metabolically stable PAMs of the GABA-A receptor. However, direct research into the specific neurological and CNS activities of 2-(3-Fluorophenyl)-1H-benzimidazole is limited in the available scientific literature.

Anxiolytic Effects (e.g., GABA-A Receptor Modulation, 5-HT2A Antagonism)

Research into fluorinated phenyl-benzimidazoles indicates potential for modulating the central nervous system. Specifically, the closely related isomer, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has been identified as a promising scaffold for developing positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govacs.org

Studies identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as metabolically stable PAMs with a preference for interaction at the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation. nih.govacs.org This receptor subtype is highly expressed in the basal ganglia, a brain region critical for various neurological functions. nih.gov The research highlighted that single-site fluorination on the phenyl ring can enhance metabolic stability without negatively impacting molecular recognition at the receptor. acs.org While this detailed research focused on the 4-fluoro isomer, it underscores the potential of the fluorophenyl-benzimidazole chemical template for developing novel GABA-A receptor modulators. nih.govacs.org

Currently, there is no specific information available in the provided search results regarding the 5-HT2A antagonism of 2-(3-Fluorophenyl)-1H-benzimidazole.

Analgesic Properties (Central and Peripheral)

The benzimidazole class of compounds is known to possess analgesic properties. nih.govresearchgate.net Various derivatives have shown the ability to inhibit cyclooxygenases (COXs), enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Some benzimidazole-based compounds produce their analgesic effect by interfering with prostaglandin (B15479496) pathways, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs). ijpsonline.com

While the broader family of benzimidazoles is associated with analgesic effects, specific studies detailing the central and peripheral analgesic properties of 2-(3-Fluorophenyl)-1H-benzimidazole are not available in the provided search results. However, research on related complex structures, such as derivatives of diazepino[1,2-a]benzimidazole, has shown that compounds incorporating a fluorophenyl moiety can exhibit significant analgesic activity. mdpi.com

Cholinesterase Inhibition

Benzimidazole derivatives are actively investigated as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. biointerfaceresearch.comnih.gov

Studies on a range of 1H-benzimidazole derivatives have demonstrated varied inhibitory potential. For instance, the related compound 2-(3-nitrophenyl)-1H-benzo[d]imidazole was found to have moderate inhibitory activity against both AChE and BChE, with IC₅₀ values of 1.19 mM and 1.87 mM, respectively. biointerfaceresearch.com More complex benzimidazole-based thiazole (B1198619) derivatives have shown potent inhibition, with IC₅₀ values in the micromolar and even nanomolar range against both enzymes, in some cases exceeding the potency of the standard drug Donepezil. nih.govmdpi.com

This indicates that the benzimidazole scaffold is a viable starting point for designing cholinesterase inhibitors. Specific IC₅₀ values for 2-(3-Fluorophenyl)-1H-benzimidazole were not found in the provided search results.

Table 1: Cholinesterase Inhibitory Activity of a Related Benzimidazole Derivative

| Compound | AChE IC₅₀ (mM) | BChE IC₅₀ (mM) | Source |

|---|---|---|---|

| 2-(3-nitrophenyl)-1H-benzo[d]imidazole | 1.19 ± 0.04 | 1.87 ± 0.03 | biointerfaceresearch.com |

This table presents data for a structurally similar compound to indicate the potential of the scaffold.

Kappa Opioid Receptor Agonism

Selective kappa-opioid receptor (KOR) agonists are pursued as potential analgesics that may lack the addictive properties and respiratory depression associated with mu-opioid receptor agonists. vedomostincesmp.runih.gov Research has identified a fluorophenyl derivative of a related but structurally distinct scaffold, imidazo[1,2-a]benzimidazole (specifically, compound RU-1205), as a selective KOR agonist with demonstrated analgesic action. vedomostincesmp.ruresearchgate.net However, there is no direct evidence in the search results to suggest that 2-(3-Fluorophenyl)-1H-benzimidazole itself acts as a kappa opioid receptor agonist.

Other Biological Activities

Beyond its effects on the central nervous system, research points toward other significant biological activities for this class of compounds.

Antioxidant Capacity

The benzimidazole nucleus is a feature in many compounds reported to have antioxidant activity. nih.gov The mechanism often involves scavenging free radicals and reactive oxygen species, which are implicated in numerous degenerative diseases. nih.govresearchgate.net Various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are used to evaluate this capacity. scispace.come3s-conferences.org

While numerous benzimidazole derivatives have been synthesized and tested, with some showing antioxidant activity comparable to standards like ascorbic acid, specific data from DPPH, ABTS, or other antioxidant assays for 2-(3-Fluorophenyl)-1H-benzimidazole is not detailed in the provided search results. researchgate.netscispace.com One study noted that 2-(m-fluorophenyl)-benzimidazole derivatives showed promising antimicrobial effects, reinforcing the importance of the fluoro-substitution, but did not report on antioxidant capacity. acgpubs.org

Antihypertensive Action (e.g., Angiotensin II Receptor Blockade, cGMP Pathway, Ion Channel Modulation)

Extensive research has been conducted on the antihypertensive effects of a closely related isomer, 2-(4-Fluorophenyl)-1H-benzimidazole , referred to in studies as FPD. This compound was identified as the most potent vasorelaxant among a series of 2-arylbenzimidazole derivatives and was studied for its antihypertensive activity. The findings report a multi-faceted mechanism of action.

The primary mechanisms identified for the antihypertensive effect of 2-(4-Fluorophenyl)-1H-benzimidazole are:

Angiotensin II Receptor Blockade : The compound significantly inhibits contractions induced by Angiotensin II, indicating it acts as a blocker of the AT1 receptor.

cGMP Pathway Involvement : The vasorelaxant response is mediated by an increase in tissue levels of cyclic guanosine (B1672433) monophosphate (cGMP).

Ion Channel Modulation : The compound demonstrates inhibitory effects on L-type voltage-dependent calcium channels (VDCC) and promotes the opening of large-conductance Ca²⁺-activated potassium channels (BKCa channels). This leads to an enhanced efflux of K⁺ and inhibited influx of Ca²⁺ in aortic smooth muscle cells, contributing to vasorelaxation.

Table 2: Summary of Antihypertensive Mechanisms for 2-(4-Fluorophenyl)-1H-benzimidazole

| Mechanism of Action | Observed Effect | Source |

|---|---|---|

| AT1 Receptor Interaction | Inhibition of Angiotensin II-induced contraction | |

| cGMP Pathway | Increase in tissue cGMP levels | |

| L-type Calcium Channels | Inhibition of Ca²⁺ influx | |

| BKCa Channels | Opening of channels, enhanced K⁺ efflux |

This table summarizes findings for the 2-(4-Fluorophenyl)-1H-benzimidazole isomer.

Research on Urease Inhibition by 2-(3-Fluorophenyl)-1H-benzimidazole Remains Inconclusive

Despite extensive investigation into the pharmacological activities of benzimidazole derivatives, specific research detailing the urease inhibitory potential of the chemical compound 2-(3-Fluorophenyl)-1H-benzimidazole is not publicly available. A thorough review of scientific literature and chemical databases did not yield any studies that have synthesized and evaluated this particular compound for its ability to inhibit the urease enzyme.

The broader class of 2-substituted benzimidazoles has been a subject of interest in the quest for potent urease inhibitors. Urease is a key enzyme in the metabolic cycle of certain pathogenic bacteria and fungi, and its inhibition is a therapeutic strategy for various diseases. Research has shown that the nature and position of substituents on the benzimidazole scaffold can significantly influence the compound's biological activity.

Studies on various 2-aryl and 2-(halophenyl)-1H-benzimidazole derivatives have demonstrated a range of urease inhibitory activities. For instance, the presence of different halogen atoms or other functional groups on the 2-phenyl ring has been shown to modulate the inhibitory potency. However, without specific experimental data for the 3-fluoro substituted variant, it is not possible to extrapolate its efficacy or mechanism of action as a urease inhibitor.

While the core benzimidazole structure is recognized as a valuable pharmacophore for urease inhibition, the specific contribution of a fluorine atom at the meta-position of the 2-phenyl ring in 2-(3-Fluorophenyl)-1H-benzimidazole has not been documented. Therefore, a definitive account of its pharmacological activity in this context cannot be provided at this time. Further experimental studies would be required to determine and characterize the urease inhibitory properties of this specific compound.

Preclinical Pharmacological and Toxicological Assessment

In Vitro Efficacy Evaluation

The in vitro efficacy of 2-(3-Fluorophenyl)-1H-benzimidazole and its derivatives has been investigated across various biological targets, including cancer cell lines and microorganisms. These studies are fundamental in determining the compound's intrinsic biological activity and its spectrum of action.

Half Maximal Inhibitory Concentration (IC50) and Half Maximal Effective Concentration (EC50) Determinations

The antiproliferative activity of benzimidazole (B57391) derivatives has been a subject of significant research. Studies on a series of 2-(substituted phenyl)-1H-benzimidazole derivatives revealed that the parent compounds, including by extension 2-phenyl benzimidazoles, were generally less active against the MDA-MB-231 human breast cancer cell line, with IC50 values greater than 100 μM.

In the realm of antiparasitic research, a derivative, 4-amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole (compound 2a), demonstrated excellent activity against Leishmania major. It was found to be highly effective against both promastigote and amastigote forms of the parasite, with EC50 values in the nanomolar range, indicating potent antileishmanial properties.

| Compound | Target/Organism | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| 2-(Phenyl)-1H-benzimidazole derivatives (unsubstituted core) | MDA-MB-231 (human breast cancer cells) | IC50 | >100 | |

| 4-amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole | Leishmania major (promastigotes and amastigotes) | EC50 | Nanomolar range |

Minimal Inhibitory Concentration (MIC) Determinations

The antimicrobial potential of 2-(3-Fluorophenyl)-1H-benzimidazole has been evaluated against a panel of bacterial strains. In these studies, the compound, identified as 2-(m-fluorophenyl)-benzimidazole, exhibited significant antibacterial activity.

Specifically, it was found to be a potent agent against the Gram-positive bacterium Bacillus subtilis, with a Minimal Inhibitory Concentration (MIC) of 7.81 μg/mL. The compound also displayed notable activity against Gram-negative bacteria, with a determined MIC value of 31.25 μg/mL. These findings underscore the compound's potential as a broad-spectrum antibacterial agent.

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(3-Fluorophenyl)-1H-benzimidazole | Bacillus subtilis (Gram-positive) | 7.81 | |

| 2-(3-Fluorophenyl)-1H-benzimidazole | Gram-negative bacteria | 31.25 |

Selectivity Indices

While specific numerical selectivity indices for 2-(3-Fluorophenyl)-1H-benzimidazole are not extensively detailed in the reviewed literature, related compounds have shown favorable selectivity. For instance, the derivative 4-amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole (compound 2a) was noted for its considerable selectivity for L. major parasites over mammalian cells. The selectivity index is a critical parameter, calculated as the ratio of cytotoxicity against host cells to the activity against the pathogenic organism, and such findings in derivatives suggest a promising therapeutic window that warrants further investigation for the parent compound.

In Vivo Efficacy Studies in Animal Models

Direct in vivo efficacy studies for 2-(3-Fluorophenyl)-1H-benzimidazole were not prominently featured in the available scientific literature. However, the potent in vitro activity of its derivatives has positioned them as strong candidates for subsequent in vivo evaluation. The promising antileishmanial effects of the pyrimido[1,2-a]benzimidazole (B3050247) derivative 2a, for example, suggest its potential for progression into advanced testing using suitable animal models for cutaneous leishmaniasis. Such studies are essential to translate in vitro findings into potential clinical applications by assessing the compound's efficacy within a complex biological system.

Toxicological Profiling

The initial assessment of a compound's toxicity is a cornerstone of preclinical evaluation, ensuring that its biological activity against a target is not overshadowed by harm to the host.

Cytotoxicity in Non-Malignant Cells

Specific cytotoxicity data, such as CC50 (half maximal cytotoxic concentration) values, for 2-(3-Fluorophenyl)-1H-benzimidazole against non-malignant cell lines are not widely reported in the reviewed literature. However, related studies on its derivatives provide indirect evidence of a potential safety margin. The antileishmanial pyrimido[1,2-a]benzimidazole derivative 2a exhibited considerably lower activity against Vero cells (a non-malignant kidney epithelial cell line) and macrophages compared to its potent effect on L. major parasites. This differential activity is indicative of a degree of selectivity, a crucial attribute for any potential therapeutic agent.

Preliminary Safety Pharmacology (e.g., Effects on Normal Biological Functions)

The preliminary safety pharmacology of 2-(3-Fluorophenyl)-1H-benzimidazole is not extensively documented in publicly available literature. However, general observations for the benzimidazole class of compounds can provide some initial insights. Benzimidazole derivatives are known to interact with a wide range of biological targets, which necessitates a thorough evaluation of their effects on major physiological systems. nih.gov

Central Nervous System (CNS): Certain benzimidazole derivatives have been reported to exhibit CNS depressant activities. nih.gov These effects can manifest as sedation or other alterations in normal behavior and motor coordination. nih.govacs.org The specific impact of the 3-fluorophenyl substitution on the CNS profile of the benzimidazole core has not been specifically detailed in available studies. A comprehensive assessment would typically involve a functional observational battery in preclinical models to detect any such effects. acs.org

It is important to note the lack of specific studies on 2-(3-Fluorophenyl)-1H-benzimidazole, and the above information is based on the general properties of the broader benzimidazole chemical class.

Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. While specific data for 2-(3-Fluorophenyl)-1H-benzimidazole is limited, studies on the closely related isomer, 2-(4-Fluorophenyl)-1H-benzimidazole, and its derivatives provide valuable insights into the metabolic robustness of this scaffold.

Research has shown that the 2-(fluorophenyl)-1H-benzimidazole core is significantly more resistant to metabolic degradation compared to other structurally related compounds. The introduction of a fluorine atom on the phenyl ring is a common strategy to enhance metabolic stability by blocking potential sites of oxidation. nih.gov

In vitro studies using human liver microsomes (HLMs) are a standard method for assessing metabolic stability. These studies measure the percentage of the parent compound that remains after a specific incubation period. For several 2-(4-fluorophenyl)-1H-benzimidazole derivatives, a high percentage of the parent compound was found to remain even after 120 minutes of incubation, indicating high metabolic stability. For instance, a 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative remained 90% unmetabolized after this period. nih.gov Another derivative showed that 89.13% of the parent compound was unchanged under similar conditions. nih.gov This suggests that the 2-(fluorophenyl)-1H-benzimidazole scaffold is not readily metabolized by hepatic enzymes.

The primary metabolic transformation observed for these compounds is hydroxylation, though this occurs at a low rate. nih.gov The enhanced stability of this scaffold makes it a promising template for the development of new therapeutic agents with favorable pharmacokinetic properties. nih.gov

Table 1: Metabolic Stability of 2-(4-Fluorophenyl)-1H-benzimidazole Derivatives in Human Liver Microsomes (HLM)

| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Reference |

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative 9 | 120 | 90% | nih.gov |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 23 | 120 | 89.13% | nih.gov |